molecular formula C16H12N4O B2647923 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile CAS No. 1024154-10-6

1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile

Cat. No.: B2647923
CAS No.: 1024154-10-6
M. Wt: 276.299
InChI Key: WWMBIWRCWCFBGH-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile is a synthetically designed 1,2,3-triazole derivative of interest in medicinal chemistry and neuroscience research. The 1,2,3-triazole core is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This compound features a 3-phenoxyphenyl substituent, a structural motif found in bioactive molecules being investigated for neurodegenerative diseases . Research into analogous phenoxyphenyl-triazolyl compounds suggests potential application in investigating mechanisms related to amyloid-beta (Aβ) aggregation, a key pathological feature of Alzheimer's disease, as well as oxidative stress and neuroinflammation . Furthermore, 1,2,3-triazole derivatives are frequently explored as anticonvulsant agents and for a wide range of other biological activities, including α-glucosidase inhibition and anticancer properties . The carbonitrile group adds to the molecule's versatility, potentially influencing its electronic properties and binding affinity. This product is intended for research purposes to further explore these and other biochemical mechanisms. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(3-phenoxyphenyl)triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-20-15(11-17)16(18-19-20)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBIWRCWCFBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the triazole intermediate.

    Addition of the Carbonitrile Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various acids and bases for hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 1-methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile as a multifunctional pharmaceutical agent, particularly in cancer therapies. The compound exhibits significant antiproliferative activity against various cancer cell lines, including those related to lung and breast cancers. Its mechanism of action may involve interactions with specific proteins that regulate cell proliferation and apoptosis pathways .

Drug-Protein Interactions
Research indicates that this triazole derivative can bind effectively to high-abundance blood proteins such as human serum albumin and immunoglobulin G. The binding constants obtained through spectroscopic techniques suggest strong hydrophobic interactions, which are crucial for the compound's bioavailability and therapeutic efficacy. This characteristic is essential for designing drugs that require effective transport through the bloodstream .

Drug Discovery

Synthesis of Novel Derivatives
The compound serves as a versatile building block in the synthesis of novel triazole derivatives. These derivatives have been explored for their biological activities, including antibacterial, antifungal, and antiviral properties. The structural modifications of the triazole ring can lead to compounds with enhanced potency against various pathogens .

Targeting Aromatase Enzymes
In drug discovery efforts, derivatives of this compound have been investigated as potential inhibitors of aromatase enzymes, which are critical in estrogen biosynthesis. This application is particularly relevant in the context of hormone-dependent cancers, where inhibiting estrogen production can slow tumor growth .

Material Sciences

Nonlinear Optical Properties
The compound has also been studied for its nonlinear optical properties. Triazoles are known to exhibit unique optical characteristics that can be harnessed in various applications ranging from photonics to sensors. The potential for these materials to be used in optoelectronic devices makes them attractive for further research and development .

Corrosion Inhibition
In material sciences, triazole compounds like this compound have shown promise as corrosion inhibitors. Their ability to form protective layers on metal surfaces can enhance the longevity and durability of materials exposed to corrosive environments .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the antiproliferative effects on HeLa cellsShowed significant inhibition of cell growth with altered protein expression involved in apoptosis
Drug Binding Study Investigated interactions with human serum albuminDemonstrated strong binding affinity and potential for improved drug delivery
Synthesis of Derivatives Explored new triazole derivativesIdentified compounds with enhanced biological activity against various pathogens

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyphenyl group may enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Triazole carbonitriles exhibit diverse biological and chemical properties depending on substituents. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups
1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile Methyl (1), 3-phenoxyphenyl (4) C₁₆H₁₁N₅O 289.30* Triazole, nitrile, phenoxy
4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carbonitrile H (1), 4-chlorophenyl (4) C₉H₅ClN₄ 204.62 Triazole, nitrile, chloro
1-((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)-4-(4-methoxyphenyl)-1,2,3-triazole-5-carbonitrile Bromo, methoxyphenyl, pyrazolinyl C₂₁H₁₇BrN₆O₂ 465.30 Triazole, nitrile, methoxy, bromo
5-Methyl-1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazole-4-carbonitrile Methyl (5), 2-methyl-4-nitrophenyl (1) C₁₁H₁₀N₆O₂ 258.24 Triazole, nitrile, nitro

Notes:

  • The methyl group at the 1-position may reduce steric hindrance compared to bulkier substituents (e.g., bromo or methoxy in ), influencing reactivity and solubility.

Physical Properties

  • Physical Form: The target compound is presumed to be a powder based on analogs like 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile ().
  • Stability: Similar to its analogs, it is incompatible with strong oxidizers and decomposes into hazardous products (e.g., NOₓ, CO) under combustion .

Biological Activity

1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile is a compound belonging to the triazole family, characterized by its unique structural features which include a phenoxyphenyl group and a carbonitrile group. Its molecular formula is C16H12N4OC_{16}H_{12}N_{4}O with a molecular weight of 276.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

Research indicates that compounds within the triazole class exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. In particular, certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 1.1 μM
  • HCT-116 (colon cancer) : IC50 = 2.6 μM
  • HepG2 (liver cancer) : IC50 = 1.4 μM

These compounds showed superior efficacy compared to standard drugs like doxorubicin and 5-fluorouracil, with TS inhibition values ranging from 1.95 to 4.24 μM, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Some studies report that this compound exhibits good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action likely involves interaction with bacterial enzymes or proteins, leading to inhibited growth or cell death .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The triazole ring can bind to enzymes involved in DNA synthesis or metabolic pathways.
  • Hydrogen Bonding : The carbonitrile group may participate in hydrogen bonding with target proteins, enhancing binding affinity.
  • Structural Features : The phenoxyphenyl group may facilitate better interaction with specific molecular targets compared to other triazole derivatives.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:

Compound NameKey Structural FeatureAnticancer ActivityAntimicrobial Activity
1-Methyl-4-(3-methoxyphenyl)-1,2,3-triazole-5-carbonitrileMethoxy groupModerateLimited
1-Methyl-4-(4-chlorophenyl)-1,2,3-triazole-5-carbonitrileChlorophenyl groupHighModerate
This compoundPhenoxyphenyl groupVery HighGood

This table illustrates how the presence of different substituents can significantly influence both anticancer and antimicrobial activities.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of triazole derivatives in various applications:

  • Anticancer Studies : A study published in Frontiers in Chemistry documented the synthesis and evaluation of several triazole derivatives against cancer cell lines. The results indicated that compounds similar to this compound exhibit promising cytotoxicity through TS inhibition .
  • Antimicrobial Evaluations : Research focusing on the antimicrobial potential of triazoles found that certain derivatives displayed significant activity against E. coli and S. aureus, supporting their use as potential therapeutic agents .

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition). Key steps include:

  • Aryl Substitution : Introducing the 3-phenoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution under inert atmospheres (e.g., nitrogen/argon).
  • Methylation : Using methyl iodide or dimethyl sulfate in polar aprotic solvents like DMF or THF.
  • Carbonitrile Functionalization : Employing cyanide sources (e.g., KCN or TMSCN) under controlled pH and temperature . Solvent choice (e.g., THF, DMSO) and reaction time optimization are critical to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : At 400–600 MHz in deuterated solvents (DMSO-d6 or CDCl3) to confirm substituent positions. For example, the triazole proton typically appears at δ 8.1–8.3 ppm, while the methyl group resonates at δ 2.5–2.7 ppm .
  • IR Spectroscopy : To identify the carbonitrile stretch (~2200–2250 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : For exact mass verification (calculated for C16H12N4O: 284.27 g/mol) .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • First Aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes .
  • Storage : In airtight containers away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways.
  • Machine Learning : Training models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
  • Feedback Loops : Integrating experimental data (e.g., yields, impurities) with computational models to refine reaction conditions .

Q. How should researchers resolve contradictions in NMR data for structurally similar derivatives?

  • Decoupling Experiments : Differentiate overlapping signals (e.g., aryl vs. triazole protons).
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
  • Comparative Analysis : Cross-reference with published shifts of analogs, such as 1-(3-chlorophenyl)-5-methyl-triazole-4-carbonitrile (δ 7.8–8.2 ppm for aryl protons) .

Q. What strategies assess environmental toxicity when ecotoxicological data is limited?

  • Read-Across Models : Use data from structurally related compounds (e.g., triazole derivatives with similar logP values).
  • QSAR Predictions : Estimate toxicity endpoints (e.g., LC50 for aquatic organisms) via software like ECOSAR.
  • Microcosm Studies : Evaluate biodegradation in simulated environments (soil/water systems) .

Q. What challenges arise during scale-up from lab to pilot plant?

  • Heat Transfer : Optimize reactor design (e.g., continuous flow systems) to manage exothermic steps (e.g., cycloaddition).
  • Purification : Replace column chromatography with crystallization or distillation.
  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (pH, temperature) .

Q. How can structure-activity relationship (SAR) studies guide biological testing?

  • In Vitro Assays : Test against target enzymes (e.g., kinases) to identify key pharmacophores. For example, the triazole ring’s electron-deficient nature may enhance binding to hydrophobic pockets.
  • Modular Substitutions : Vary the phenoxyphenyl group to assess impacts on solubility (e.g., logP) and potency .

Q. What experimental approaches elucidate reaction mechanisms involving this compound?

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps.
  • Trapping Intermediates : Add scavengers (e.g., TEMPO) to detect radical species.
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to capture transient intermediates .

Q. How does the compound’s stability vary under different experimental conditions?

  • Stress Testing : Expose to heat (40–80°C), light (UV-Vis), and humidity to identify degradation pathways (e.g., hydrolysis of the carbonitrile group).
  • pH Stability : Assess in buffered solutions (pH 3–10); the triazole ring is stable in acidic conditions but may degrade in strong bases .

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